3-bromo-8aH-1,7-naphthyridin-8-one
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Overview
Description
3-Bromo-8aH-1,7-naphthyridin-8-one is a heterocyclic compound with the molecular formula C8H5BrN2O. It is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-8aH-1,7-naphthyridin-8-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk custom synthesis and procurement processes. Companies like ChemScene and Sigma-Aldrich provide this compound with high purity for research purposes .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8aH-1,7-naphthyridin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA), poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-8aH-1,7-naphthyridin-8-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-8aH-1,7-naphthyridin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with similar structural features but without the bromine substitution.
3-Chloro-1,8-naphthyridine: Similar to 3-bromo-8aH-1,7-naphthyridin-8-one but with a chlorine atom instead of bromine.
2-Amino-1,8-naphthyridine: Contains an amino group, offering different reactivity and biological properties.
Uniqueness
This compound is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. This substitution can enhance its potential as a building block for more complex molecules and its effectiveness in various applications .
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-8aH-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4,7H |
InChI Key |
QBAADEDRSBLQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2C(=O)N=C1)Br |
Origin of Product |
United States |
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